(Z)-3-allyl-5-benzyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one
Overview
Description
(Z)-3-allyl-5-benzyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is a complex organic compound characterized by its unique structure and diverse applications in scientific research. This compound belongs to the thiazolidinone family, which is known for its biological and pharmaceutical significance.
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been extensively researched for their significant anticancer activities . They are known to inhibit various enzymes and interact with multiple cell lines .
Mode of Action
Thiazolidin-4-one derivatives are known to interact with their targets, leading to changes that can inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
Thiazolidin-4-one derivatives are known to affect multiple biochemical pathways, leading to their significant anticancer activities .
Pharmacokinetics
Thiazolidin-4-one derivatives have been synthesized using various strategies to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
It has been observed that thiazolidin-4-one derivatives can reduce the viability and proliferation of certain cell lines more efficiently than normal thiazolidin-4-one derivatives .
Action Environment
The synthesis of thiazolidin-4-one derivatives often involves green and nanomaterial-based synthesis routes, which could potentially influence their action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-allyl-5-benzyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one typically involves multiple steps, starting with the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with allylbenzylamine under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
This compound has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
When compared to other similar compounds, (Z)-3-allyl-5-benzyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one stands out due to its unique structure and functional groups. Similar compounds include:
(Z)-3-allyl-5-benzyl-2-((E)-((5-phenylfuran-2-yl)methylene)hydrazono)thiazolidin-4-one
(Z)-3-allyl-5-benzyl-2-((E)-(benzothiophen-2-ylmethylene)hydrazono)thiazolidin-4-one
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(2Z)-5-benzyl-3-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-2-10-21-17(22)16(12-14-7-4-3-5-8-14)24-18(21)20-19-13-15-9-6-11-23-15/h2-9,11,13,16H,1,10,12H2/b19-13+,20-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXCQTIWJNRWFD-CDOHVDKQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NN=CC2=CC=CS2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)C(S/C1=N\N=C\C2=CC=CS2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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